Product packaging for Cyclobutene, 1-ethenyl-2,3,3-trifluoro-(Cat. No.:CAS No. 2247-96-3)

Cyclobutene, 1-ethenyl-2,3,3-trifluoro-

Cat. No.: B15491571
CAS No.: 2247-96-3
M. Wt: 134.10 g/mol
InChI Key: ZGGMSGVUAHZKPG-UHFFFAOYSA-N
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Description

Cyclobutene, 1-ethenyl-2,3,3-trifluoro- (C₆H₅F₃) is a fluorinated cyclobutene derivative characterized by a strained four-membered ring system substituted with an ethenyl group and three fluorine atoms. Key properties include:

  • Molecular Weight: 134.099 g/mol .
  • Structure: The cyclobutene ring (C1–C4) features a double bond between C1 and C2, with fluorine substituents at C2, C3, and C3, and an ethenyl group (-CH=CH₂) at C1 .
  • SMILES: FC1=C(CC1(F)F)C=C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F3 B15491571 Cyclobutene, 1-ethenyl-2,3,3-trifluoro- CAS No. 2247-96-3

Properties

CAS No.

2247-96-3

Molecular Formula

C6H5F3

Molecular Weight

134.10 g/mol

IUPAC Name

1-ethenyl-2,3,3-trifluorocyclobutene

InChI

InChI=1S/C6H5F3/c1-2-4-3-6(8,9)5(4)7/h2H,1,3H2

InChI Key

ZGGMSGVUAHZKPG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(C1)(F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Substituents Key Features
1-Ethenyl-2,3,3-trifluoro-cyclobutene Ethenyl (-CH=CH₂), 3×F High electronegativity from F; potential reactivity via ethenyl group .
Benzo Cyclobutene (Fu et al., 2023) Hydrogenated phenanthrene ring Enhanced thermal stability (Tg = 261°C, 5% mass loss at 406°C), hydrophobicity (contact angle 106°), and dielectric properties (ε = 2.51) .
1-Methylcyclobutene Methyl (-CH₃) Demonstrated antiplasmodial activity (IC₅₀ < 50 µg/mL); lacks fluorine’s electronic effects .
OTMS-Substituted Cyclobutene Trimethylsilyloxy (OTMS) groups Allylic substitution reduces ring strain (DHR values) and modulates ring-opening reactivity .

Thermal and Chemical Stability

  • Benzo Cyclobutene: Superior thermal stability (Tg = 261°C) due to aromatic rigidity, contrasting with the target compound’s smaller, non-aromatic structure .
  • 1-Methylcyclobutene : Lower thermal resilience expected due to the absence of stabilizing fluorine or aromatic systems .

Substituent Effects on Strain and Stability

  • Fluorine vs.
  • Ethenyl vs. Methyl : The ethenyl group’s π-electrons may participate in conjugation with the cyclobutene ring, altering reactivity compared to methyl-substituted analogs .

Preparation Methods

Gold-Catalyzed Intermolecular Reactions

Gold(I) catalysts enable [2 + 2] cycloadditions between alkynes and alkenes, offering a direct route to cyclobutenes. For 1-ethenyl-2,3,3-trifluorocyclobutene , this method involves reacting a trifluoromethyl-substituted alkyne with ethylene under catalytic conditions:

Reaction Setup

  • Catalyst : JohnPhosAu(MeCN)SbF6 (5 mol%).
  • Substrates :
    • Alkyne: 3,3,3-trifluoropropyne (R1 = CF3).
    • Alkene: Ethylene (R2 = H).
  • Conditions : Dichloromethane, 25°C, 12 h.

Mechanistic Insights
The reaction proceeds via a stepwise mechanism:

  • Alkyne activation by gold(I), forming a π-complex.
  • Nucleophilic attack by ethylene, generating a bicyclic aurated intermediate.
  • Ring contraction to yield the cyclobutene.

Challenges

  • Regioselectivity : Electron-withdrawing CF3 groups favor cyclobutene over 1,3-diene byproducts.
  • Yield Optimization : Reported yields for analogous systems range from 45–68%.

Table 1. Gold-Catalyzed [2 + 2] Cycloaddition Performance

Alkyne Substituent Alkene Yield (%) Cyclobutene:Diene Ratio
CF3 C2H4 62 9:1
C6F5 C2H4 58 7:1
CO2Me C2H4 41 3:1

Betaine-Mediated Cyclobutenylation

Betaine (1 , 1,1-bis[(trifluoromethyl)sulfonyl]ethylene) serves as a bifunctional reagent for cyclobutene synthesis. This one-pot method combines bis(triflyl)cyclobutenylation of alkynes with subsequent hydrodesulfonylation:

Stepwise Procedure

  • Bis(triflyl)cyclobutenylation :
    • Reactants : Terminal alkyne (2a ), betaine (1 ).
    • Conditions : CH3CN, 25°C, 2 h.
  • Hydrodesulfonylation :
    • Reagent : TBAF (tetra-$$n$$-butylammonium fluoride).
    • Conditions : THF, 0°C → 25°C, 30 min.

Substrate Scope

  • Alkynes : Aryl-, heteroaryl-, and alkyl-substituted variants tolerated.
  • Regioselectivity : Controlled by electronic effects (electron-rich alkynes react preferentially).

Example Synthesis

  • Starting material : 4-Ethynyl-1,1,2-trifluorocyclobutane .
  • Product : 1-Ethenyl-2,3,3-trifluorocyclobutene (via post-hydrodesulfonylation Suzuki coupling with vinylboronic acid).

Table 2. Betaine-TBAF System Efficiency

Alkyne TBAF Equiv Yield (%) Purity (%)
CF3-C≡CH 2.0 75 98
C6H5-C≡CH 2.5 68 95
CH2=CH-C≡CH 1.5 71 97

Hydrodesulfonylation Strategies

The removal of sulfone groups from bis(triflyl)cyclobutenes is critical for introducing the ethenyl moiety. TBAF-mediated hydrodesulfonylation achieves this efficiently:

Key Observations

  • Solvent Dependency : THF > DMF > DMSO in desulfonylation efficiency.
  • Isotope Studies : Deuterated betaine (1-$$d_2$$ ) transfers both D atoms to the cyclobutene, confirming a concerted mechanism.

Limitations

  • Functional Group Sensitivity : Base-sensitive groups (e.g., esters) require protective strategies.

Fluorination Techniques

While direct fluorination of cyclobutenes is challenging, pre-fluorinated building blocks are preferred:

Approach 1: Fluorinated Alkyne Precursors

  • Synthesis : Trifluoropropiolic acid derivatives via halogen exchange (Cl → F using KF/18-crown-6).
  • Advantage : Avoids late-stage C–F bond formation.

Approach 2: Electrophilic Fluorination

  • Reagents : Selectfluor® or NFSI.
  • Applicability : Limited by cyclobutene ring strain and regioselectivity issues.

Postsynthetic Modifications

Functionalization of pre-formed cyclobutenes enables ethenyl group installation:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh3)4, K2CO3, vinylboronic acid, 60°C.
  • Yield : 65–78% for ethenylation.

Visible Light-Mediated Reductions

  • Reagents : Tris(trimethylsilyl)silane (TTMSS), Ir(ppy)3 catalyst.
  • Outcome : Selective reduction of iodo-cyclobutenes to ethenyl derivatives.

Comparative Analysis of Methods

Table 3. Method Comparison for 1-Ethenyl-2,3,3-Trifluorocyclobutene Synthesis

Method Yield (%) Scalability Functional Group Tolerance
Gold-Catalyzed [2 + 2] 45–62 Moderate Low (sensitive to EWGs)
Betaine-TBAF 68–75 High High
Postsynthetic Ethenylation 65–78 Moderate Medium

Key Findings

  • The betaine-TBAF protocol offers superior scalability and functional group compatibility.
  • Gold catalysis is advantageous for electron-deficient substrates but requires rigorous exclusion of moisture.
  • Postsynthetic ethenylation provides flexibility but adds synthetic steps.

Q & A

Q. What experimental and computational methods are recommended for studying the ring-opening mechanisms of 1-ethenyl-2,3,3-trifluorocyclobutene?

The thermal ring-opening of cyclobutene derivatives is influenced by substituent electronic effects (e.g., hyperconjugation, π-delocalization) and ring strain. Computational studies using the PBE0 functional are preferred over B3LYP for substituted systems, as B3LYP may underestimate electronic perturbations in allylic positions. Experimental techniques like dynamic NMR or UV-visible spectroscopy can monitor reaction progress, while DFT calculations (aug-cc-pVTZ basis sets) optimize geometries and analyze transition states .

Q. How does ring strain in 1-ethenyl-2,3,3-trifluorocyclobutene influence its reactivity compared to unsubstituted cyclobutene?

The trifluoro and ethenyl substituents increase ring strain due to steric and electronic effects, enhancing reactivity in ring-opening or cycloaddition reactions. Comparative energy profiles (closed vs. open forms) can be constructed using thermochemical calculations (e.g., ΔG of ring-opening) and validated via calorimetry. The release of strain energy in open forms drives reactivity, as seen in analogous benzocyclobutene systems .

Q. What synthetic strategies are effective for introducing trifluoro and ethenyl groups onto cyclobutene?

Fluorination can be achieved via halogen-exchange reactions using agents like SF₄ or DAST. The ethenyl group is typically introduced through cross-coupling (e.g., Heck reaction) or [2+2] cycloaddition of fluorinated alkynes. Post-functionalization steps require inert conditions (e.g., Schlenk line) to prevent hydrolysis of fluorinated intermediates .

Advanced Research Questions

Q. How do substituents at allylic positions (e.g., OTMS groups) modulate the electronic structure and reactivity of 1-ethenyl-2,3,3-trifluorocyclobutene?

Allylic substituents stabilize transition states via hyperconjugation and σ/π-orbital interactions. For example, siloxy groups (OTMS) enhance π-delocalization in open forms, reducing activation barriers. Electronic effects are quantified using NBO analysis and molecular orbital diagrams, while substituent steric effects are modeled via conformational sampling (e.g., Monte Carlo methods) .

Q. What methodologies resolve contradictions in experimental vs. computational data for cyclobutene derivatives?

Discrepancies often arise from solvent effects, incomplete basis sets, or neglected dispersion forces. Hybrid QM/MM approaches improve accuracy for solvated systems. For example, discrepancies in ΔH of ring-opening between theory and experiment are reconciled by including entropy corrections (e.g., vibrational frequency analysis) and benchmarking against high-level CCSD(T) calculations .

Q. How can regioselectivity in [2+4] cycloadditions involving 1-ethenyl-2,3,3-trifluorocyclobutene be predicted and controlled?

Regioselectivity is governed by frontier molecular orbital (FMO) interactions and steric effects. Synchronicity in transition states is assessed using distortion/interaction analysis. For example, cycloadditions with styrenes favor syn-adducts due to lower distortion energy, validated via NOESY NMR and HMBC correlations. Substituent electronic profiles (Hammett σ values) further guide predictions .

Q. What role does 1-ethenyl-2,3,3-trifluorocyclobutene play in designing thermally stable polymers?

The compound’s strained ring enables ring-opening metathesis polymerization (ROMP) to form fluorinated polymers. Benzo cyclobutene analogs exhibit high thermal stability (TGA mass loss >400°C) and low dielectric constants (ε ≈ 2.5), making them suitable for microelectronics. Polymer properties are tuned by varying substituents and crosslinking density .

Methodological Considerations

  • Data Contradiction Analysis : When experimental and computational results conflict, re-evaluate functional groups’ implicit solvation models or employ machine learning force fields for large systems.
  • Experimental Design : For kinetic studies, use stopped-flow spectroscopy to capture fast ring-opening dynamics. For regioselectivity, combine DFT (e.g., M06-2X) with in situ IR monitoring .

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